molecular formula C15H15F3O5 B8478702 Ethyl 3-ethoxy-2-(2,4,5-trifluoro-3-methoxybenzoyl)acrylate

Ethyl 3-ethoxy-2-(2,4,5-trifluoro-3-methoxybenzoyl)acrylate

Cat. No. B8478702
M. Wt: 332.27 g/mol
InChI Key: ZIMIAPVHHUISPY-UHFFFAOYSA-N
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Patent
US05385913

Procedure details

A mixture of ethyl-3-methoxy-2,4,5-trifluorobenzoylacetate (500 mg, 1.8 mmol), ethyl orthoformate (0.45 mL, 2.72 mmol) and acetic anhydride (460 mg, 4.5 mmol, 2.5 eq) was stirred at 110° C. for 12 hours and the excess reagents were removed by distillation under high vacuum (0.1 mmHg) to give 590 mg of a yellow-orange oil. This material was used directly in the next step without further purification or characterization.
Quantity
500 mg
Type
reactant
Reaction Step One
Name
ethyl orthoformate
Quantity
0.45 mL
Type
reactant
Reaction Step One
Quantity
460 mg
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:19])[CH2:5][C:6](=[O:18])[C:7]1[CH:12]=[C:11]([F:13])[C:10]([F:14])=[C:9]([O:15][CH3:16])[C:8]=1[F:17])[CH3:2].[CH:20]([O-])([O-])[O:21][CH2:22][CH3:23].C(OC(=O)C)(=O)C>>[CH3:16][O:15][C:9]1[C:8]([F:17])=[C:7]([CH:12]=[C:11]([F:13])[C:10]=1[F:14])[C:6]([C:5](=[CH:20][O:21][CH2:22][CH3:23])[C:4]([O:3][CH2:1][CH3:2])=[O:19])=[O:18]

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
C(C)OC(CC(C1=C(C(=C(C(=C1)F)F)OC)F)=O)=O
Name
ethyl orthoformate
Quantity
0.45 mL
Type
reactant
Smiles
C(OCC)([O-])[O-]
Name
Quantity
460 mg
Type
reactant
Smiles
C(C)(=O)OC(C)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Stirring
Type
CUSTOM
Details
was stirred at 110° C. for 12 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the excess reagents were removed by distillation under high vacuum (0.1 mmHg)

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
COC=1C(=C(C(=O)C(C(=O)OCC)=COCC)C=C(C1F)F)F
Measurements
Type Value Analysis
AMOUNT: MASS 590 mg
YIELD: CALCULATEDPERCENTYIELD 98.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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